molecular formula C17H26N2O3 B3935100 N-isobutyl-N-(4-methoxybenzyl)pentanediamide

N-isobutyl-N-(4-methoxybenzyl)pentanediamide

Cat. No. B3935100
M. Wt: 306.4 g/mol
InChI Key: NSYFPLCNLJOKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-N-(4-methoxybenzyl)pentanediamide, also known as IBMPDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the well-known drug, lidocaine, and has been shown to exhibit a range of interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-isobutyl-N-(4-methoxybenzyl)pentanediamide is thought to be similar to that of lidocaine. N-isobutyl-N-(4-methoxybenzyl)pentanediamide is a voltage-gated sodium channel blocker, which means that it can prevent the influx of sodium ions into nerve cells, thereby preventing the generation and propagation of action potentials. This mechanism of action is responsible for the local anesthetic effects of N-isobutyl-N-(4-methoxybenzyl)pentanediamide.
Biochemical and Physiological Effects:
In addition to its local anesthetic effects, N-isobutyl-N-(4-methoxybenzyl)pentanediamide has been shown to exhibit a range of interesting biochemical and physiological effects. For example, N-isobutyl-N-(4-methoxybenzyl)pentanediamide has been shown to inhibit the growth of cancer cells in vitro, and has also been shown to have anti-inflammatory effects. Furthermore, N-isobutyl-N-(4-methoxybenzyl)pentanediamide has been shown to modulate the activity of ion channels in the heart, which could have potential applications in the treatment of cardiac arrhythmias.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-isobutyl-N-(4-methoxybenzyl)pentanediamide in lab experiments is that it is a relatively simple compound to synthesize, and is readily available. Furthermore, N-isobutyl-N-(4-methoxybenzyl)pentanediamide has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using N-isobutyl-N-(4-methoxybenzyl)pentanediamide in lab experiments is that it can be toxic at high concentrations, which could limit its use in some experimental settings.

Future Directions

There are several future directions for research on N-isobutyl-N-(4-methoxybenzyl)pentanediamide. One area of research that is currently being explored is the potential use of N-isobutyl-N-(4-methoxybenzyl)pentanediamide as a therapeutic agent for the treatment of pain and inflammation. Another area of research is the potential use of N-isobutyl-N-(4-methoxybenzyl)pentanediamide as a modulator of ion channels in the heart, which could have applications in the treatment of cardiac arrhythmias. Finally, further studies are needed to explore the potential anticancer effects of N-isobutyl-N-(4-methoxybenzyl)pentanediamide, and to determine the optimal dosage and administration route for this compound.

Scientific Research Applications

N-isobutyl-N-(4-methoxybenzyl)pentanediamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of neuroscience. N-isobutyl-N-(4-methoxybenzyl)pentanediamide has been shown to exhibit local anesthetic effects, similar to lidocaine, and has been used to study the mechanisms of pain perception and transmission in the nervous system.

properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N'-(2-methylpropyl)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-13(2)11-19(17(21)6-4-5-16(18)20)12-14-7-9-15(22-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYFPLCNLJOKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CC=C(C=C1)OC)C(=O)CCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutyl-N-(4-methoxybenzyl)pentanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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